N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
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Overview
Description
This compound is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds have been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments .
Synthesis Analysis
The synthesis process involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 .Chemical Reactions Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The yield of the reaction was 71.92% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 . The yield of the reaction was 71.92% . The compound was confirmed by 1H NMR, 13C NMR, and MS .Scientific Research Applications
Targeted Protein Degradation
This compound serves as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It enables the rapid conjugation with carboxyl linkers through peptide coupling reactions, which is essential for creating protein degraders that can selectively target and destroy disease-causing proteins within cells .
Cancer Therapeutics
The compound’s ability to disrupt protein homeostasis can be harnessed to develop new cancer therapies. By repurposing cellular quality control mechanisms, it can induce the degradation of specific proteins implicated in cancer progression .
Small Molecule PROTACs
As a building block for small molecule PROTACs, this compound can be used to create new approaches to protein degradation. This has significant implications for drug discovery, offering a method to eliminate proteins that traditional inhibitors cannot target effectively .
Modulation of Immune Response
The compound has potential applications in modulating the immune response. By affecting the degradation of proteins involved in immune cell signaling, it could lead to new treatments for autoimmune diseases or enhance the effectiveness of vaccines .
Neurodegenerative Disease Research
In neurodegenerative diseases like Alzheimer’s and Parkinson’s, protein aggregation is a major pathological feature. This compound could be used to study the pathways of protein degradation and aggregation, potentially leading to breakthroughs in treatment .
Chemical Biology Research
The compound can be used as a tool in chemical biology to study the fundamental processes of protein turnover and degradation. Understanding these processes at a molecular level is crucial for the development of a wide range of therapeutics .
Mechanism of Action
Target of Action
The primary target of this compound is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4A E3 ubiquitin ligase complex . It plays a crucial role in various cellular processes, including protein homeostasis and cellular proliferation .
Mode of Action
The compound acts as a modulator of CRBN activity . It selectively modulates the degradation of the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, is involved in the termination of peptide chain synthesis (translation) in response to the termination codons UAA, UAG, and UGA .
Biochemical Pathways
The compound’s action on CRBN and GSPT1 affects the protein degradation pathway . By modulating the degradation of GSPT1, it can influence protein synthesis and cellular proliferation . This is particularly relevant in conditions such as cancer, where uncontrolled cellular proliferation occurs due to protein dysfunction .
Result of Action
The compound’s action results in the degradation of GSPT1 protein . This can lead to the control of cellular proliferation, making it potentially useful in treating conditions like cancer, which are characterized by uncontrolled cellular proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Future Directions
The compound is a derivative of pomalidomide and has shown potential in suppressing IDO1 activities . This suggests that it could be further explored for potential applications in the treatment of diseases where IDO1 plays a role, such as cancer . Additionally, the compound could be used as a building block for making protein degrader library .
properties
IUPAC Name |
N-[5-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c22-14-2-1-3-15(23)21(14)8-9-28(25,26)20-7-6-12-13(10-20)27-17(18-12)19-16(24)11-4-5-11/h11H,1-10H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLLJFOVQUZYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide |
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